
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a butenyloxy group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(3-Butenyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-buten-1-ol in the presence of a suitable catalyst.
Formation of 3-(4-(3-Butenyloxy)phenyl)-2-oxazolidinone: The intermediate 4-(3-Butenyloxy)benzaldehyde is then reacted with an appropriate amine and carbon dioxide to form the oxazolidinone ring.
Introduction of the Hydroxymethyl Group: The final step involves the hydroxymethylation of the oxazolidinone ring, which can be achieved using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The butenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-(aminomethyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The butenyloxy and hydroxymethyl groups may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Methoxyphenyl 4-(3-Butenyloxy)benzoate: Similar structure but lacks the oxazolidinone ring.
2-[2-(3-Butenyloxy)phenyl]-3-phenylquinolin-4(1H)-one: Contains a butenyloxy group but has a different core structure.
Uniqueness
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts specific biological activity, particularly its potential as an antimicrobial agent
特性
CAS番号 |
64590-16-5 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
3-(4-but-3-enoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-12-6-4-11(5-7-12)15-9-13(10-16)19-14(15)17/h2,4-7,13,16H,1,3,8-10H2 |
InChIキー |
IRYUPMWCPPTVCP-UHFFFAOYSA-N |
正規SMILES |
C=CCCOC1=CC=C(C=C1)N2CC(OC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


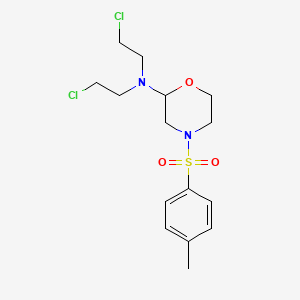
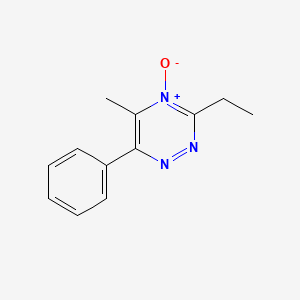
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

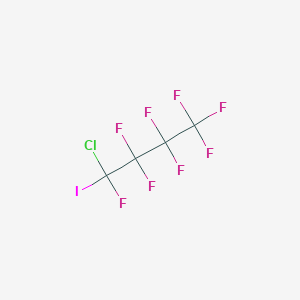
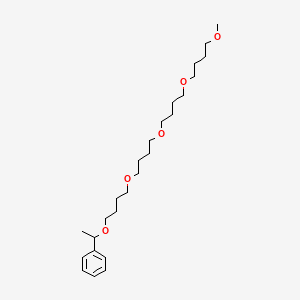
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
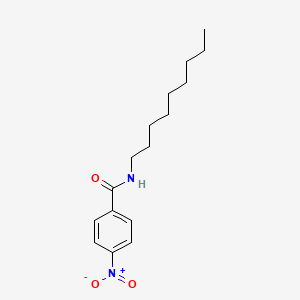
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
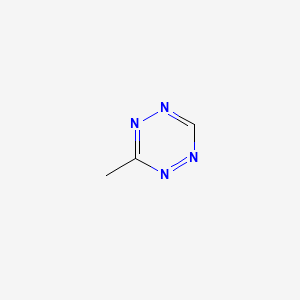
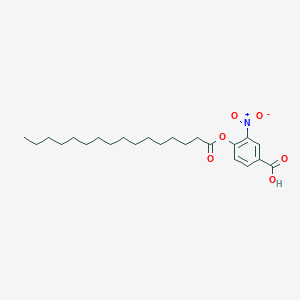
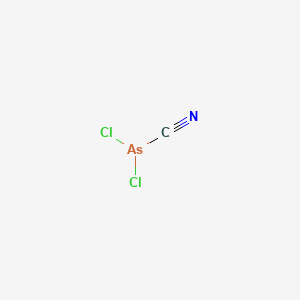

![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
